

Spectral Analysis of 5-Oxononanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Oxoazelaic acid

Cat. No.: B1347596

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral analysis of 5-oxononanedioic acid, a dicarboxylic acid containing a ketone functional group. This document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a predictive framework for its identification and characterization. Detailed experimental protocols are provided to facilitate the acquisition of high-quality spectral data.

Predicted Spectral Data

The following tables summarize the predicted and expected quantitative data for the spectral analysis of 5-oxononanedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ^1H and ^{13}C NMR data are predicted and should be used as a reference for experimental verification.

Table 1: Predicted ^1H NMR Chemical Shifts for 5-Oxononanedioic Acid

Protons	Chemical Shift (ppm)	Multiplicity	Integration
H2, H8	2.41	Triplet	4H
H3, H7	1.69	Quintet	4H
H4, H6	2.76	Triplet	4H
-COOH	10-13	Broad Singlet	2H

Table 2: Predicted ^{13}C NMR Chemical Shifts for 5-Oxononanedioic Acid

Carbon Atom	Chemical Shift (ppm)
C1, C9 (-COOH)	~175-185
C2, C8	~30-35
C3, C7	~20-25
C4, C6	~40-45
C5 (C=O)	~205-220

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data for 5-Oxononanedioic Acid

Analysis	Expected m/z Value	Notes
Molecular Ion (M ⁺)	202.08	Calculated for C ₉ H ₁₄ O ₅ .
[M-H ₂ O] ⁺	184.07	Loss of a water molecule.
[M-COOH] ⁺	157.09	Loss of a carboxyl group.
Alpha-cleavage fragments	Various	Fragmentation adjacent to the ketone or carboxylic acid groups.

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Frequencies for 5-Oxononanedioic Acid

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500-3300	Strong, Very Broad
C-H (Aliphatic)	2850-2960	Medium
C=O (Ketone)	1705-1725	Strong
C=O (Carboxylic Acid)	1680-1710	Strong
C-O	1210-1320	Medium

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 5-oxononanedioic acid.

Materials:

- 5-oxononanedioic acid sample
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)
- Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of 5-oxononanedioic acid in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).
- Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire the ^1H spectrum using a standard pulse sequence.
 - Set appropriate parameters, including spectral width, acquisition time, and number of scans.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Integrate the peaks and reference the spectrum to the TMS signal.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence.
 - Set appropriate parameters, noting that a larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-oxononanedioic acid.

Materials:

- 5-oxononanedioic acid sample
- Solvent (e.g., methanol, acetonitrile)
- Mass spectrometer (e.g., with Electrospray Ionization - ESI)
- Vials and syringes

Procedure:

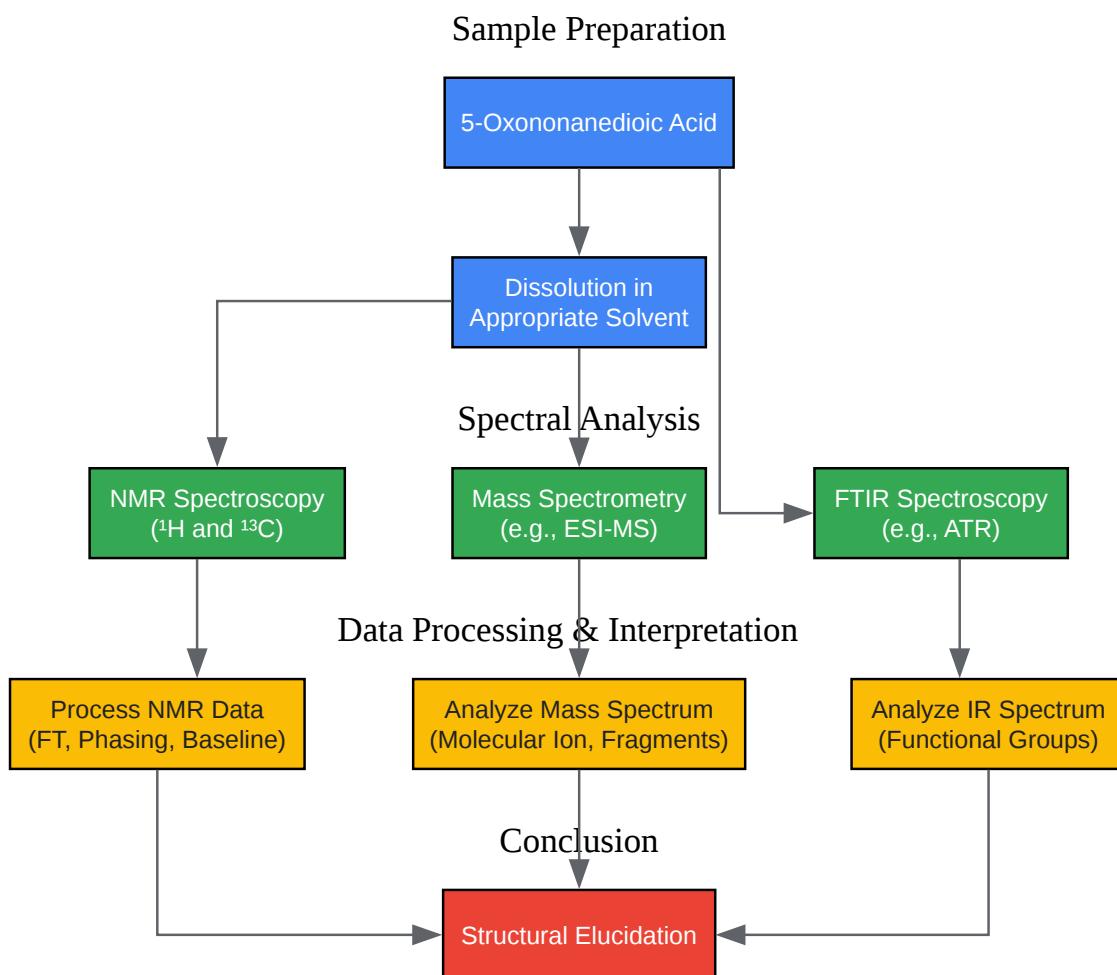
- Sample Preparation: Prepare a dilute solution of 5-oxononanedioic acid (e.g., 1 mg/mL) in a suitable solvent.
- Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
- Sample Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition:
 - Acquire the mass spectrum in either positive or negative ion mode. ESI is a common ionization technique for such molecules.
 - Set the mass range to scan for the expected molecular ion and potential fragments.
 - For more detailed structural information, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 5-oxononanedioic acid.

Materials:

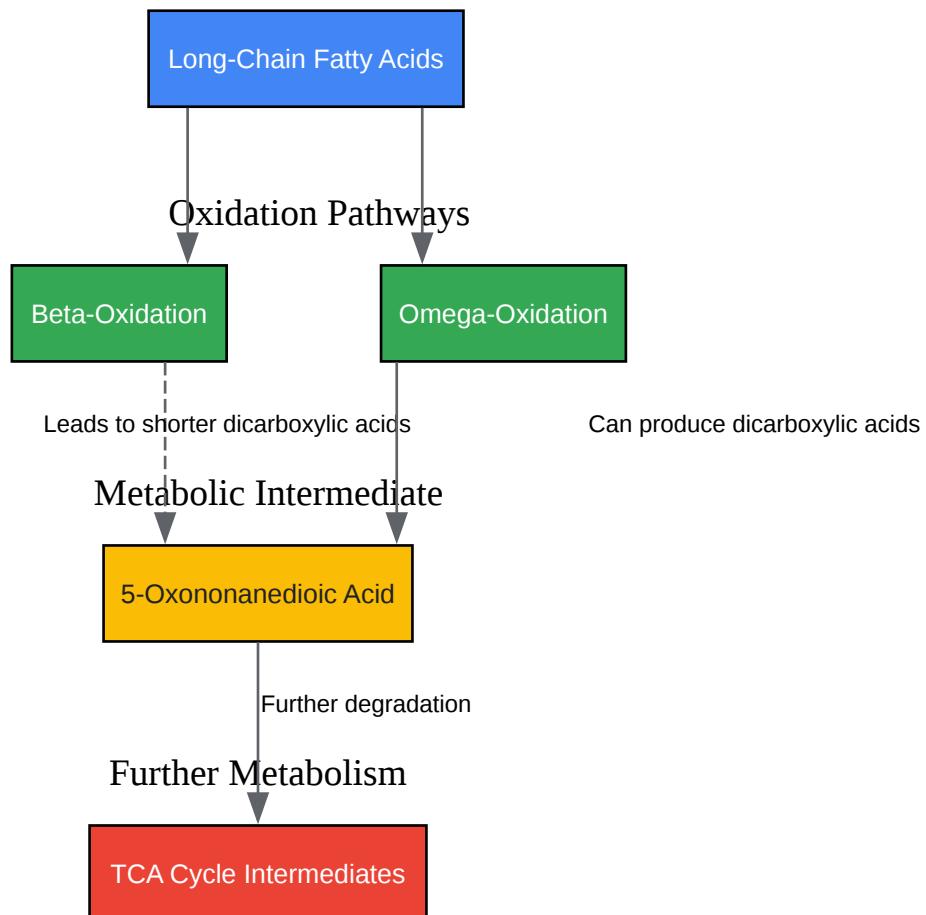
- 5-oxononanedioic acid sample (solid)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
- Spatula and cleaning solvents (e.g., isopropanol)


Procedure:

- Background Spectrum: Record a background spectrum of the empty ATR crystal or KBr pellet to subtract atmospheric and instrumental interferences.
- Sample Application (ATR):
 - Place a small amount of the solid 5-oxononanedioic acid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Mix a small amount of the sample with dry potassium bromide (KBr) powder.
 - Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Spectrum Acquisition:
 - Place the sample (ATR or KBr pellet) in the FTIR spectrometer's sample compartment.
 - Acquire the infrared spectrum over the desired range (typically 4000-400 cm^{-1}).
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Analysis:

- The acquired spectrum will be automatically ratioed against the background.
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Signaling Pathways and Experimental Workflows


The following diagrams illustrate the potential metabolic context of 5-oxononananedioic acid and a general workflow for its spectral analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectral analysis of an organic compound.

Fatty Acid Metabolism

[Click to download full resolution via product page](#)

Caption: Potential metabolic context of 5-oxononanedioic acid.

- To cite this document: BenchChem. [Spectral Analysis of 5-Oxononanedioic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1347596#spectral-analysis-of-5-oxononanedioic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com